molecular formula C21H22FN5O B3794873 4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide

4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide

Cat. No.: B3794873
M. Wt: 379.4 g/mol
InChI Key: AGKMSWOVWMVARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and two phenyl rings, one of which is fluorinated . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific data, it’s hard to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the piperidine ring, and the fluorinated phenyl ring. Each of these groups could potentially participate in different chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. Compounds containing 1,2,3-triazole rings have been found to have various biological activities, including anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Without specific data, it’s hard to predict its toxicity or environmental impact .

Future Directions

Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to synthesize this compound and study its properties in more detail . It might have potential applications in medicinal chemistry or other fields.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)triazol-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-4-2-3-5-19(15)23-21(28)26-12-10-18(11-13-26)27-14-20(24-25-27)16-6-8-17(22)9-7-16/h2-9,14,18H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKMSWOVWMVARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(2-methylphenyl)-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.